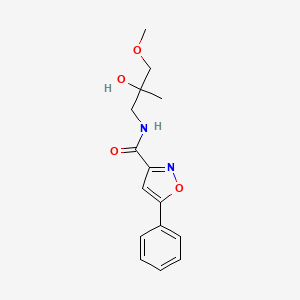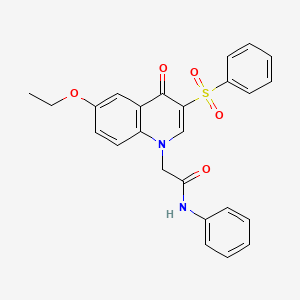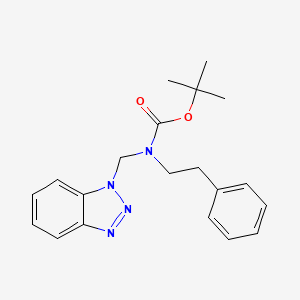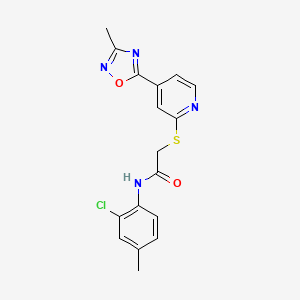
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide, also known as LY2334737, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides and has been shown to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been studied for its potential therapeutic applications in a range of medical conditions, including depression, anxiety, and pain. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission and has been implicated in the pathophysiology of several neuropsychiatric disorders.
Mécanisme D'action
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide acts as a selective antagonist of the mGluR2 receptor, which is a G-protein-coupled receptor that is primarily expressed in the brain. The mGluR2 receptor is involved in the regulation of glutamate neurotransmission, which is important for synaptic plasticity and learning and memory. By blocking the mGluR2 receptor, N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide reduces the inhibitory tone on glutamate release, leading to increased glutamate neurotransmission.
Biochemical and Physiological Effects
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety, suggesting that it may have anxiolytic effects. It has also been shown to reduce depressive-like behavior in animal models of depression, suggesting that it may have antidepressant effects. Additionally, N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2 receptor, which reduces the likelihood of off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, its effects may vary depending on the animal species used and the specific experimental conditions.
Orientations Futures
There are several directions for future research on N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neuropsychiatric disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and administration regimens for these conditions. Another area of interest is its potential use in the treatment of pain. Additional studies are needed to determine the mechanisms underlying its analgesic effects and to optimize its use in pain management. Finally, there is interest in exploring the potential of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide as a tool for studying the role of the mGluR2 receptor in synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide involves the reaction of 2-hydroxy-3-methoxy-2-methylpropylamine with 5-phenylisoxazole-3-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(19,10-20-2)9-16-14(18)12-8-13(21-17-12)11-6-4-3-5-7-11/h3-8,19H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOMUQTGAKHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)


![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)

![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)


![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)